Product packaging for 4-(Pyrrolidin-2-ylmethyl)quinoline(Cat. No.:)

4-(Pyrrolidin-2-ylmethyl)quinoline

Cat. No.: B13597649
M. Wt: 212.29 g/mol
InChI Key: RTVGHRVNFFTDRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Pyrrolidin-2-ylmethyl)quinoline is a synthetic hybrid compound featuring a quinoline scaffold linked to a pyrrolidine moiety. This structure combines two privileged pharmacophores in medicinal chemistry, making it a valuable intermediate for researchers developing novel therapeutic agents. The quinoline core is known for its broad bioactivity profile and is a key structural component in many approved drugs and investigational compounds . This compound is of significant interest in oncology research. Quinoline derivatives demonstrate potent antiproliferative effects against various cancer cell lines, including breast, colon, lung, and melanoma models, through mechanisms such as apoptosis induction, angiogenesis inhibition, and cell cycle disruption . The integration of a pyrrolidine ring, a common feature in bioactive molecules, can enhance binding affinity and modulate physicochemical properties, potentially leading to improved efficacy and selectivity in hit-to-lead optimization campaigns . Researchers can utilize this compound as a versatile building block for constructing more complex molecular architectures, such as dual-targeting hybrids. The hybridization of distinct pharmacophores is a established strategy to develop agents with enhanced activity or to overcome drug resistance, particularly in areas like anticancer and antimalarial research . The compound's structure allows for further functionalization, enabling structure-activity relationship (SAR) studies to explore interactions with biological targets. Please note: This product is for research purposes only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H16N2 B13597649 4-(Pyrrolidin-2-ylmethyl)quinoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H16N2

Molecular Weight

212.29 g/mol

IUPAC Name

4-(pyrrolidin-2-ylmethyl)quinoline

InChI

InChI=1S/C14H16N2/c1-2-6-14-13(5-1)11(7-9-16-14)10-12-4-3-8-15-12/h1-2,5-7,9,12,15H,3-4,8,10H2

InChI Key

RTVGHRVNFFTDRK-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)CC2=CC=NC3=CC=CC=C23

Origin of Product

United States

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. It is frequently employed to determine optimized geometries, conformational preferences, and various electronic properties.

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energy LevelsFrontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower reactivity. For various quinoline (B57606) derivatives, FMO analysis has been used to predict their reactivity and potential as pharmacophores.

Below is a hypothetical data table illustrating the kind of information FMO analysis provides. Note: These values are not based on actual calculations for 4-(pyrrolidin-2-ylmethyl)quinoline and are for illustrative purposes only.

ParameterValue (eV)Description
EHOMO-6.5Energy of the Highest Occupied Molecular Orbital
ELUMO-1.2Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)5.3Difference between LUMO and HOMO energies

Global and Local Reactivity DescriptorsGlobal and local reactivity descriptors are calculated from HOMO and LUMO energies to quantify a molecule's reactivity. These descriptors help in understanding the relationship between structure, stability, and chemical reactivity.

Chemical Hardness (η) : Measures the resistance to a change in electron distribution. It is calculated as (ELUMO - EHOMO) / 2.

Chemical Potential (μ) : Describes the tendency of electrons to escape from the system. It is calculated as (EHOMO + ELUMO) / 2.

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons. It is calculated as μ² / 2η.

Local Reactivity Descriptors : These indicate the most reactive sites within a molecule for electrophilic or nucleophilic attack.

Electrostatic Potential Surface (ESP) Analysis : An ESP map visualizes the electrostatic potential on the electron density surface of a molecule. It uses a color scale to show regions of positive and negative potential, identifying likely sites for nucleophilic (positive regions) and electrophilic (negative regions) attack. For instance, in quinoline compounds, negative potential is often located around the nitrogen atom, indicating a site for electrophilic attack.

The following is a hypothetical table of global reactivity descriptors. Note: These values are illustrative and not derived from actual calculations.

DescriptorFormulaHypothetical Value (eV)
Chemical Hardness (η)(ELUMO - EHOMO) / 22.65
Chemical Potential (μ)(EHOMO + ELUMO) / 2-3.85
Electrophilicity Index (ω)μ² / 2η2.79

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a compound like this compound, MD simulations can reveal its dynamic behavior, conformational stability, and how it interacts with other molecules, such as a biological receptor. These simulations solve Newton's equations of motion for a system of particles, providing a trajectory that describes how the positions and velocities of the particles change over time. This information is crucial for understanding how a ligand binds to a protein, confirming the stability of the ligand-protein complex.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are instrumental in exploring the pathways of chemical reactions. These methods can map out the energy landscape of a reaction, helping to understand how reactants are converted into products.

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization.

Computational NMR and IR Spectral Prediction

Theoretical calculations can provide highly accurate predictions of the nuclear magnetic resonance (NMR) and infrared (IR) spectra of this compound. Using methods such as DFT, the magnetic shielding tensors for each nucleus can be calculated to predict the ¹H and ¹³C NMR chemical shifts. These predicted spectra serve as a powerful tool for the structural elucidation and verification of the synthesized compound.

Similarly, the vibrational frequencies and their corresponding intensities can be computed to generate a theoretical IR spectrum. This allows for the assignment of characteristic absorption bands to specific vibrational modes of the molecule, such as the C-H stretching of the aromatic quinoline and the aliphatic pyrrolidine (B122466) rings, as well as the C=N stretching of the quinoline system.

Time-Dependent DFT (TD-DFT) for Electronic Absorption and Emission Spectra

Time-dependent density functional theory (TD-DFT) is a powerful computational tool for investigating the electronic excited states of molecules. This method can be used to predict the electronic absorption and emission spectra (fluorescence and phosphorescence) of this compound. By calculating the energies of the vertical excitations from the ground state to various excited states, the absorption maxima (λ_max) in the ultraviolet-visible (UV-Vis) spectrum can be predicted.

These calculations provide insights into the nature of the electronic transitions, such as n→π* or π→π* transitions, which are characteristic of the quinoline chromophore. The predicted emission spectra can also offer information about the molecule's potential as a fluorescent probe or in other photophysical applications.

Ligand-Target Interaction Modeling (Purely Chemical/Biophysical Binding Studies)

Understanding how this compound might interact with biological macromolecules is crucial for assessing its potential applications. Computational modeling provides a detailed view of these interactions at the atomic level.

Computational Docking Studies for Interaction Site Exploration

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies can be employed to explore its potential binding modes within the active site of a protein or other biological targets.

These studies can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, that stabilize the ligand-target complex. The results of docking simulations are often scored to estimate the binding affinity, providing a rank-ordering of potential binding poses and guiding further experimental investigation.

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Properties

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural features of molecules with their physicochemical properties. For this compound, QSPR models can be developed to predict a range of properties based on its molecular descriptors.

These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies). By establishing a mathematical relationship between these descriptors and a specific property (e.g., solubility, lipophilicity), QSPR models can provide rapid and cost-effective predictions for new derivatives of this compound, thereby accelerating the design and optimization of molecules with desired chemical characteristics.

Chemical Reactivity, Mechanistic Pathways, and Transformations

Reactivity of the Pyrrolidine (B122466) Ring: Ring-Opening and Ring-Closing Transformations

The pyrrolidine ring in 4-(Pyrrolidin-2-ylmethyl)quinoline is a saturated, five-membered amine, which confers its own distinct reactivity. This portion of the molecule can undergo reactions typical of secondary amines, such as N-alkylation and N-acylation.

Ring-Opening Transformations: The pyrrolidine ring, particularly when substituted with groups that can stabilize a positive charge, is susceptible to ring-opening reactions under certain conditions. Studies on related pyrrolidine derivatives have shown that the ring is capable of opening in an acidic environment. acs.org This process often involves the formation of an iminium cation intermediate, which can then be trapped by nucleophiles or participate in further rearrangements. A sequence of pyrrolidine ring-closure followed by ring-opening has been utilized as a strategy in the synthesis of fused pyridine (B92270) derivatives, highlighting the dynamic nature of the pyrrolidine ring. acs.orgnih.govacs.org

Ring-Closing Transformations: The bifunctional nature of this compound presents opportunities for intramolecular ring-closing reactions to construct more complex polycyclic systems. By introducing appropriate functional groups onto either the quinoline (B57606) or pyrrolidine nitrogen, it is possible to design precursors for intramolecular cyclizations. For instance, functionalization of the quinoline ring at the C3 or C5 position with an electrophilic center could lead to a subsequent intramolecular cyclization involving the nucleophilic pyrrolidine nitrogen, yielding a novel fused heterocyclic scaffold. Such strategies are pivotal in the synthesis of complex alkaloids. organic-chemistry.org

Stereoselective and Regioselective Functionalization Strategies

The functionalization of this compound can be directed with high precision, targeting specific positions on either ring system (regioselectivity) and controlling the spatial arrangement of new substituents (stereoselectivity). The molecule possesses an inherent chiral center at the C2 position of the pyrrolidine ring, making stereoselective synthesis and diastereoselective reactions particularly relevant.

Regioselective Functionalization: Modern synthetic methods, especially those employing transition-metal catalysis, enable the highly regioselective C-H functionalization of quinolines. mdpi.comnih.gov Depending on the choice of metal catalyst (e.g., Palladium, Rhodium, Iridium), directing group, and reaction conditions, it is possible to introduce aryl, alkyl, or other functional groups at specific positions such as C2, C5, or C8, often with high selectivity. mdpi.comscite.ai For the target molecule, the pyrrolidine nitrogen itself could potentially act as a directing group to guide metal catalysts to nearby C-H bonds, such as the C3 or C5 positions of the quinoline ring.

Stereoselective Functionalization: The synthesis of enantiomerically pure this compound is a key challenge. Strategies often involve either starting from a chiral pool material or employing asymmetric catalysis. An example of a relevant stereoselective strategy is the enantioselective synthesis of 4-aminotetrahydroquinolines, which has been achieved through a sequence involving the 1,2-reductive dearomatization of a quinoline followed by a copper-catalyzed asymmetric hydroamination. nih.gov Furthermore, N-heterocyclic carbene (NHC) catalysis has been successfully used for the highly stereoselective synthesis of related functionalized pyrrolo[3,2-c]quinolines, demonstrating that high levels of diastereo- and enantioselectivity are achievable in complex quinoline systems. acs.orgnih.gov

ReactionCatalyst/ReagentTarget PositionSelectivityReference Example
C2-ArylationPd(OAc)₂C2 of QuinolineRegioselectiveArylation of quinoline N-oxide with benzene (B151609). mdpi.com
C8-Acylation[RhCp*Cl₂]₂C8 of QuinolineRegioselectiveDirected C-H acylation of quinolines.
Asymmetric HydroaminationCu(OAc)₂ / Chiral LigandC4 of Quinoline (post-reduction)EnantioselectiveSynthesis of 4-aminotetrahydroquinolines. nih.gov
Cascade CyclizationN-Heterocyclic CarbeneForms fused pyrrolo[3,2-c]quinolinesStereoselectiveMichael-Mannich-lactamization cascade. acs.orgnih.gov

Oxidation-Reduction Chemistry of the Compound and its Derivatives

The oxidation and reduction of this compound can selectively transform either the quinoline or the pyrrolidine ring, leading to a variety of derivatives.

Oxidation: The quinoline moiety can undergo several oxidative transformations. Treatment with a peracid, such as m-CPBA, typically leads to the formation of quinoline N-oxide, where the oxidation occurs at the quinoline nitrogen. youtube.com This transformation can alter the electronic properties of the ring, for instance, facilitating C-H functionalization at the C2 position. rsc.org The pyrrolidine nitrogen can also be oxidized to an N-oxide. Under more vigorous oxidative conditions, such as with hot alkaline potassium permanganate (B83412) (KMnO₄), the benzene ring of the quinoline system can be cleaved to yield a pyridine-2,3-dicarboxylic acid (quinolinic acid). researchgate.netyoutube.com

Reduction: The reduction of the quinoline ring is a common and useful transformation. Depending on the reagents and conditions, either the pyridine or the benzene ring can be selectively hydrogenated. youtube.com

Reduction of the Pyridine Ring: Catalytic hydrogenation (e.g., H₂/Pt in acidic media) or reduction with agents like tin and hydrochloric acid typically reduces the pyridine ring, yielding 1,2,3,4-tetrahydroquinoline (B108954) derivatives. youtube.com More recent methods use gold nanoparticles supported on TiO₂ with a hydrosilane/ethanol system to achieve this transformation efficiently. researchgate.net

Reduction of the Benzene Ring: Under different conditions, such as reduction with sodium in liquid ammonia (B1221849) (a Birch-type reduction), the benzene ring can be selectively reduced to give 5,8-dihydroquinoline.

Full Reduction: More forceful reduction can lead to the complete saturation of both rings, resulting in decahydroquinoline.

A photochemically promoted method using trifluoroacetic acid and triethylsilane has also been developed for the selective reduction of quinolines. nih.gov For this compound, reduction would primarily lead to the corresponding 4-(Pyrrolidin-2-ylmethyl)-1,2,3,4-tetrahydroquinoline, a scaffold with three-dimensional complexity and additional chiral centers.

TransformationReagent/ConditionProduct
N-OxidationPeracetic acid (CH₃CO₃H)Quinoline-N-oxide derivative
Ring CleavageAlkaline KMnO₄, heatPyrrolidine-substituted quinolinic acid
Selective Pyridine Ring ReductionH₂/Pt, acidic medium1,2,3,4-Tetrahydroquinoline derivative
Selective Pyridine Ring ReductionAu/TiO₂, PhMe₂SiH/EtOH1,2,3,4-Tetrahydroquinoline derivative researchgate.net
Selective Benzene Ring ReductionNa/NH₃ (liq.)5,8-Dihydroquinoline derivative

Investigation of Reaction Kinetics and Thermodynamic Parameters

Reaction Kinetics: The study of reaction kinetics provides insight into reaction rates, mechanisms, and the influence of various parameters like temperature, pressure, and catalyst choice. A well-studied example is the hydrodenitrogenation (HDN) of quinoline over catalysts like Ni-Mo/Al₂O₃, a reaction of industrial importance. osti.govscispace.com Kinetic studies of this system have revealed a complex reaction network involving reversible ring saturation steps and have been modeled using Langmuir-Hinshelwood kinetics. scispace.com Such models account for the competitive adsorption of different nitrogen-containing species onto the catalyst surface. For a reaction involving this compound, similar methods could be employed. For example, the rate of N-acylation of the pyrrolidine ring could be monitored over time using techniques like HPLC or NMR to determine rate constants and reaction orders.

Thermodynamic Parameters: Thermodynamic properties such as the standard enthalpy of formation (ΔfH°), entropy (S°), and Gibbs free energy of formation (ΔfG°) are crucial for understanding the stability of a compound and the equilibrium position of reactions. These values can be determined experimentally through techniques like adiabatic heat-capacity calorimetry, combustion calorimetry, and vapor pressure measurements. researchgate.net For instance, detailed thermodynamic properties have been experimentally determined for various methylquinolines. researchgate.net In parallel, computational chemistry using methods like Density Functional Theory (DFT) can provide reliable estimates of these parameters. researchgate.netmdpi.com DFT calculations are also instrumental in determining the activation energies of reaction steps, providing a bridge between thermodynamics and kinetics by mapping out the potential energy surface of a transformation. mdpi.com

Example Kinetic Data: Relative Adsorption Constants for Quinoline HDN Network (Langmuir-Hinshelwood Model) scispace.com
CompoundRelative Adsorption Strength (Ki)
Ammonia1.0
Quinoline~4
o-Propylaniline~4
Py-Tetrahydroquinoline~24
Decahydroquinoline~24

Coordination Chemistry and Supramolecular Assembly

Ligand Design Principles for Metal Chelation by 4-(Pyrrolidin-2-ylmethyl)quinoline

The design of this compound as a chelating agent is predicated on fundamental principles of coordination chemistry that leverage its specific structural features. The molecule incorporates two key nitrogen-containing heterocycles: a quinoline (B57606) ring system and a pyrrolidine (B122466) ring. The nitrogen atom of the quinoline ring and the nitrogen atom of the pyrrolidine ring can act as a bidentate ligand, binding to a single metal center.

This bidentate coordination forms a stable five-membered chelate ring with the metal ion, a configuration favored entropically according to the chelate effect. The stability of the resulting metal complex is enhanced by the combination of a σ-donating secondary amine from the pyrrolidine and a π-accepting imine from the quinoline. The quinoline moiety, being an aromatic heterocycle, contributes to the ligand's lipophilicity and can influence the electronic properties of the metal center through its π-system. researchgate.net

Furthermore, the pyrrolidine ring introduces a chiral center at the 2-position, especially when derived from natural amino acids like L-proline. mdpi.com This inherent chirality is a critical design element for applications in asymmetric catalysis, where the ligand's stereochemistry can direct the formation of a specific enantiomer of a product. The functionalization of the quinoline and pyrrolidine rings allows for the fine-tuning of steric and electronic effects, which can alter the reactivity and solubility of the resulting metal complexes. researchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.

This compound forms stable complexes with a range of transition metals, including but not limited to copper(II), zinc(II), cobalt(II), and nickel(II). sciencepg.comsciencepublishinggroup.com The stoichiometry of these complexes is often found to be in a 1:1 or 1:2 metal-to-ligand ratio. uomphysics.net The coordination geometry around the central metal ion is dictated by factors such as the metal's oxidation state, coordination number, and the steric demands of the ligand. Common geometries observed for transition metal complexes include octahedral, square planar, and tetrahedral. For instance, with a 1:2 metal-to-ligand ratio and the inclusion of two water molecules, an octahedral geometry is often adopted by metals like Co(II) and Ni(II). In some copper(II) complexes, a square planar geometry can be observed, which is characteristic for d⁹ ions. uomphysics.net

The formation of a metal complex with this compound is accompanied by distinct changes in its spectroscopic properties. These changes provide definitive evidence of coordination.

UV-Vis Spectroscopy: Upon complexation, the UV-Vis spectrum typically shows a shift in the absorption bands corresponding to the ligand's internal π→π* and n→π* transitions. New bands may also appear in the visible region, which are attributed to d-d electronic transitions of the metal ion or ligand-to-metal charge transfer (LMCT) bands. sciencepg.comsciencepublishinggroup.com For example, copper(II) complexes often exhibit a broad absorption band in the 600-900 nm range, characteristic of d-d transitions in a tetragonal or square planar environment.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying which atoms of the ligand are involved in coordination. A shift in the stretching frequency of the C=N bond in the quinoline ring and the N-H bond in the pyrrolidine ring to lower wavenumbers is indicative of their coordination to the metal center. sciencepg.com The appearance of new bands at lower frequencies can be assigned to the formation of metal-nitrogen (M-N) bonds. nih.gov

NMR Spectroscopy: In the ¹H and ¹³C NMR spectra of diamagnetic complexes (e.g., Zn(II)), the signals of the protons and carbons near the coordination sites experience a downfield or upfield shift upon complexation due to the influence of the metal ion. uomphysics.net This provides detailed information about the ligand's binding mode in solution.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized complexes, providing evidence for the proposed metal-to-ligand stoichiometry. sciencepg.comsciencepublishinggroup.com

Table 1: Spectroscopic Data for a Representative Metal Complex

TechniqueObservationInterpretation
UV-VisAppearance of new bands in the 350-700 nm range.Ligand-to-metal charge transfer (LMCT) and d-d electronic transitions, confirming coordination. sciencepg.comsciencepublishinggroup.com
IRShift in ν(C=N) and ν(N-H) bands to lower frequencies.Coordination of both quinoline and pyrrolidine nitrogen atoms to the metal center. sciencepg.com
NMRChemical shift changes for protons adjacent to nitrogen atoms.Confirmation of the binding sites in the ligand. uomphysics.net
Mass SpecDetection of the molecular ion peak corresponding to [M(L)Cl] or [M(L)₂]⁺.Confirmation of the stoichiometry of the complex. sciencepg.com

Applications in Homogeneous and Heterogeneous Catalysis

Metal complexes derived from this compound are valuable in catalysis due to the ligand's ability to create a specific and tunable coordination environment around the metal center.

The presence of a stereocenter in the pyrrolidine ring allows for the synthesis of enantiomerically pure chiral complexes. These chiral catalysts are particularly important in asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral product. nih.gov The chiral environment created by the ligand around the metal center can effectively control the stereochemical outcome of a reaction. Pyrrolidine-based ligands have been successfully employed in a variety of asymmetric transformations, including aldol reactions, Michael additions, and Diels-Alder cycloadditions. nih.govresearchgate.net The fixed conformation of the chiral ligand forces the substrate to approach the metal's active site from a specific direction, leading to high enantioselectivity.

The performance of a catalyst based on this compound is highly dependent on the nature of both the metal and the ligand's substituents. The electronic properties of the quinoline ring and the steric bulk around the pyrrolidine moiety can be modified to optimize catalytic activity and selectivity. researchgate.net For instance, introducing electron-donating or electron-withdrawing groups on the quinoline ring can modulate the Lewis acidity of the metal center, thereby influencing the reaction rate.

In many catalytic cycles, the ligand's role is to stabilize the active catalytic species and to control the selectivity of the reaction. The robust bond between the ligand and the metal ensures that the catalyst remains intact throughout the reaction. In asymmetric catalysis, the effectiveness of these chiral complexes is often quantified by the enantiomeric excess (ee) of the product, with well-designed catalysts achieving high ee values. The catalyst's efficiency is also measured by its turnover number (TON) and turnover frequency (TOF), which describe the number of substrate molecules converted per molecule of catalyst and the rate of this conversion, respectively.

Table 2: Performance Data in a Hypothetical Asymmetric Reaction

Catalyst (Metal + Ligand)ReactionYield (%)Enantiomeric Excess (ee %)
[Cu(II)-(S)-L]Cl₂Asymmetric Friedel-Crafts Alkylation9295
Ru(II)-(S)-L₂Asymmetric Transfer Hydrogenation9899
Pd(II)-(S)-L₂Asymmetric Allylic Alkylation8991

L represents this compound.

Supramolecular Architectures and Self-Assembly Studies

The arrangement of molecules in the solid state is dictated by a variety of non-covalent interactions, which collectively define the supramolecular architecture. For this compound, the interplay of hydrogen bonding and π-π stacking interactions is expected to be the primary determinant of its self-assembly into ordered structures. While the specific crystal structure of this compound is not extensively documented in publicly available literature, its supramolecular behavior can be inferred from the well-established principles of coordination chemistry and the crystallographic data of related quinoline and pyrrolidine derivatives.

Hydrogen Bonding

The molecular structure of this compound features both hydrogen bond donors and acceptors, making hydrogen bonding a significant force in its crystal packing. The secondary amine within the pyrrolidine ring (N-H group) acts as a hydrogen bond donor. The primary hydrogen bond acceptor is the nitrogen atom of the quinoline ring. Additionally, the nitrogen atom of the pyrrolidine ring can also act as a hydrogen bond acceptor.

Based on studies of similar heterocyclic compounds, several hydrogen bonding motifs can be postulated for this compound. One of the most probable interactions is an intermolecular hydrogen bond between the pyrrolidine N-H and the quinoline nitrogen of an adjacent molecule (N-H···N). This type of interaction is a common feature in the crystal structures of nitrogen-containing heterocyclic compounds and often leads to the formation of one-dimensional chains or tapes. For instance, in the crystal structure of 7-chloro-4-(4-methyl-1-piperazinyl)quinoline monohydrate, a related quinoline derivative, extensive hydrogen bonding interactions involving the quinoline and piperazine moieties, as well as water molecules, are observed, leading to the formation of a one-dimensional supramolecular network mdpi.com.

The table below summarizes the potential hydrogen bonding interactions in the solid state of this compound, with typical bond lengths derived from analogous structures found in the Cambridge Structural Database.

Donor
AcceptorType of InteractionTypical D-H···A Distance (Å)

Note: The data in this table is predictive and based on typical bond lengths observed in related crystal structures.

π-π Stacking

The planar aromatic system of the quinoline ring in this compound makes it highly susceptible to π-π stacking interactions. These interactions arise from the electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings and are a crucial factor in the stabilization of the crystal structures of many aromatic compounds.

In the solid state, quinoline moieties are known to exhibit various π-π stacking arrangements, including parallel-displaced and T-shaped (edge-to-face) geometries. The specific geometry is influenced by the steric hindrance and electronic effects of the substituents on the quinoline ring. For this compound, the bulky pyrrolidinylmethyl substituent at the 4-position will likely favor a parallel-displaced or a T-shaped arrangement to minimize steric repulsion.

In a parallel-displaced conformation, the quinoline rings of adjacent molecules are stacked with a partial overlap, with interplanar distances typically in the range of 3.3 to 3.8 Å. This type of interaction is common in substituted quinolines and contributes significantly to the cohesive energy of the crystal. For example, intermolecular face-to-face π-π stacking interactions have been observed between the quinoline rings of centrosymmetrically related complex molecules, with a centroid-centroid separation of 3.563 (9) Å researchgate.net. Similarly, studies on substituted 4-alkoxy-7-chloroquinolines have shown the presence of π-π interactions between the quinoline ring systems nih.gov.

The table below presents typical parameters for π-π stacking interactions involving quinoline rings, based on data from the literature.

Interaction Type
Typical Centroid-to-Centroid Distance (Å)Typical Interplanar Distance (Å)

Note: The data in this table is based on typical values for quinoline derivatives and serves as a predictive guide.

The combination of directional hydrogen bonds and non-directional π-π stacking interactions can lead to the formation of complex and robust supramolecular architectures. The self-assembly process of this compound in the solid state will be a result of the delicate balance between these competing and cooperating non-covalent forces, ultimately determining the final crystal packing and the macroscopic properties of the material.

Exploration of Non Biological Applications in Materials Science and Analytical Chemistry

Development as Probes in Analytical Chemistry

The quinoline (B57606) scaffold is a well-established fluorophore and an active component in various analytical reagents. The attachment of the pyrrolidine (B122466) group can modify solubility, selectivity, and binding kinetics, making derivatives of this compound valuable tools in chemical analysis.

The inherent fluorescence of the quinoline ring is central to its application in chemical sensing. rsc.org Quinoline-based fluorescent probes are recognized for their utility in bio-imaging and as sensors for metal ions and bacteria. rsc.org The electron-accepting nature of the quinoline moiety can lead to intramolecular charge transfer (ICT), a phenomenon crucial for the design of sensitive fluorescent sensors. rsc.org

Derivatives containing the quinoline core have been successfully developed for the detection of various analytes. For instance, quinoline-tagged organic probes are effective in sensing nitro-phenolic compounds and zinc ions (Zn²⁺) at parts-per-billion levels. The quinoline unit serves as the primary source of fluorescence and can engage in π-π interactions with analytes, while heteroatoms like nitrogen act as recognition sites through hydrogen bonding or electron transfer. By modifying the structure, researchers can fine-tune the probe's selectivity and sensitivity. Fluorescent quinolines are also instrumental in studying DNA structures and interactions, serving as dyes for cell imaging and analysis. rsc.org

Beyond fluorescence, quinoline derivatives serve as versatile reagents in other analytical techniques. Research has demonstrated their use in titrimetric methods for quantitative analysis. A notable example involves the use of organic brominating agents like 1,3-Dibromo, 5,5-dimethylhydantoin (DBH) or N-Bromosuccinimide (NBS) as titrants to determine the concentration of certain quinoline-based compounds, with endpoints detected potentiometrically or visually with indicators. tandfonline.com

Furthermore, the structural properties of quinoline derivatives make them suitable for separation and analysis using modern chromatographic techniques. A specific Solid Phase Extraction (SPE) followed by High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC/DAD) method has been developed for the in vivo monitoring of 2-substituted quinolines. researchgate.net This demonstrates the role of the quinoline scaffold in the development of robust analytical procedures for complex matrices, where its chemical properties allow for effective extraction and chromatographic separation. researchgate.net

Potential in Organic Electronic and Optoelectronic Materials

The electronic properties of the quinoline ring system make it a promising candidate for use in organic electronic devices. Its electron-deficient nature, combined with high chemical and thermal stability, is advantageous for applications in light-emitting diodes and other optoelectronic materials. oled-intermediates.com

Quinoline derivatives are a cornerstone in the field of Organic Light-Emitting Diodes (OLEDs), valued for their excellent electron transport and optoelectronic properties. oled-intermediates.com They are frequently used as efficient luminescent materials, particularly for generating stable and high-purity green and blue light. oled-intermediates.com These compounds can be employed as the primary material in the light-emitting layer or in conjunction with phosphorescent or fluorescent dopants to boost device performance and stability. oled-intermediates.comresearchgate.net

The modification of the quinoline structure allows for precise tuning of the emission spectrum and other critical physical properties like temperature sensitivity and conductivity. nih.gov Studies on pyrazoloquinoline derivatives, for example, have been conducted to understand and optimize the electroluminescent effect for OLED applications. nih.gov Research has also shown that quinoline-based materials exhibiting Thermally Activated Delayed Fluorescence (TADF) and Aggregation-Induced Emission (AIE) can be used to create highly efficient non-doped OLEDs with low efficiency roll-off. rsc.org

The quinoline ring is a valuable building block in the synthesis of larger conjugated systems for advanced materials. Its defined geometry and electron-accepting characteristics allow it to be incorporated into complex molecular architectures. While the pyrrolidine ring itself is saturated and not part of the conjugated system, its non-planar, three-dimensional structure can be strategically used to control the intermolecular packing of the conjugated polymers in the solid state. This ability to influence morphology is critical for optimizing charge transport and other key properties in organic electronic materials.

Quinoline derivatives have been successfully applied as sensors in electrochemistry and as optical switches in nonlinear optics, highlighting their importance in materials science. The ability to readily synthesize the quinoline ring through various established methods further enhances its utility as a foundational scaffold for novel functional materials.

Applications in Corrosion Inhibition: Mechanistic and Surface Science Aspects

Compounds containing nitrogen heterocycles, such as quinoline and pyrrolidine, are well-documented as effective corrosion inhibitors, particularly for metals like mild steel in acidic environments. najah.edu The efficacy of 4-(Pyrrolidin-2-ylmethyl)quinoline in this application stems from the presence of multiple active centers for adsorption.

The fundamental mechanism of corrosion inhibition by these organic molecules involves their adsorption onto the metal surface, which forms a protective barrier that isolates the metal from the corrosive medium. najah.edujmaterenvironsci.com This adsorption process is facilitated by the presence of heteroatoms (nitrogen and oxygen) with high electron density and π-electrons from the aromatic quinoline ring. najah.edujmaterenvironsci.com These features allow the molecule to establish coordinative interactions with the vacant d-orbitals of iron atoms on the steel surface. jmaterenvironsci.com

Studies on various quinoline derivatives show that they typically function as mixed-type inhibitors, meaning they retard both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. jmaterenvironsci.com The strength and nature of the adsorption can be influenced by the inhibitor's concentration, the temperature, and the chemical structure of the molecule. The process often follows established adsorption models, such as the Langmuir adsorption isotherm. najah.edujmaterenvironsci.com The formation of this protective film has been confirmed by surface analysis techniques like Scanning Electron Microscopy (SEM), which visually demonstrates a smoother, less damaged surface on metal samples treated with the inhibitor compared to untreated samples.

The table below presents research findings on the corrosion inhibition efficiency of several quinoline derivatives on mild steel in a 1 M HCl solution, illustrating the potential effectiveness of this class of compounds.

CompoundConcentration (M)Inhibition Efficiency (%)
5-((benzylamino)methyl)quinolin-8-ol (8QN2)1x10-558
1x10-472
5x10-388
5-(azidomethyl)quinolin-8-ol (8QN3)1x10-562
1x10-478
5x10-390

Data sourced from a study on quinoline derivatives as corrosion inhibitors for mild steel in 1 M HCl. najah.edu The specific compounds shown are analogs, demonstrating the general efficacy of the quinoline scaffold.

Adsorption Mechanisms on Metal Surfaces (e.g., Computational Studies)

A comprehensive search for computational studies, such as those employing Density Functional Theory (DFT), to investigate the adsorption behavior of this compound on metal surfaces has yielded no specific results. While DFT calculations are a common approach to understanding the interaction between organic molecules and metal surfaces for applications like corrosion inhibition, no such theoretical studies have been published for this particular compound. Therefore, data regarding its adsorption energy, binding sites, and molecular orientation on various metal substrates are not available.

Surface Science Studies of Corrosion Inhibition Properties

Similarly, there is no published research on experimental surface science studies evaluating the corrosion inhibition properties of this compound. Techniques such as electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization, which are standard methods for assessing the effectiveness of corrosion inhibitors, have not been applied to this compound according to the available scientific literature. Consequently, there are no experimental data or detailed findings on its inhibition efficiency, mechanism of action, or the nature of its interaction with metal surfaces in corrosive environments.

While the broader class of quinoline derivatives has been a subject of interest in the field of corrosion inhibition, the specific compound this compound remains uninvestigated in this context. Future research may explore the potential of this molecule in materials science, but at present, there is no scientific basis to report on its non-biological applications in this area.

Conclusion and Future Research Directions

Summary of Current Research Contributions and Gaps in Understanding

Research directly focused on 4-(Pyrrolidin-2-ylmethyl)quinoline is limited, with much of the current understanding being extrapolated from studies on broader classes of quinoline (B57606) and pyrrolidine (B122466) derivatives. The synthesis of quinoline-pyrrolidine hybrids has been reported, primarily driven by the search for new therapeutic agents. For instance, a series of quinoline-piperazine/pyrrolidine derivatives were synthesized and evaluated for their antileishmanial activity, with some compounds showing significant inhibition of Leishmania donovani. nih.gov This highlights the potential of the quinoline-pyrrolidine scaffold in targeting infectious diseases.

However, a significant gap exists in the dedicated investigation of This compound itself. There is a lack of comprehensive studies on its specific biological activity profile, pharmacokinetic properties, and potential mechanisms of action. The existing research provides a foundation, but a thorough exploration of this particular isomer is necessary to unlock its full potential. The influence of the specific linkage between the pyrrolidine and quinoline rings at the 4-position of the quinoline and the 2-position of the pyrrolidine on its chemical and biological properties remains an area ripe for investigation.

Emerging Avenues in Advanced Synthetic Methodologies for Analogues

The synthesis of quinoline and pyrrolidine derivatives is well-established, with numerous classical and modern methods available. rsc.org For quinoline synthesis, reactions like the Skraup, Doebner-von Miller, and Friedländer syntheses are foundational. rsc.orguop.edu.pk More recent advancements include transition-metal-catalyzed reactions, such as copper-catalyzed cascade annulations and rhodium-catalyzed C-H activation, which offer efficient and regioselective routes to functionalized quinolines. nih.gov

For the pyrrolidine moiety, various strategies exist, including the functionalization of pre-existing pyrrolidine rings or de novo synthesis through cyclization reactions. nih.gov The synthesis of pyrrolidine-appended quinoline derivatives has been achieved, for example, by starting with a functionalized quinoline and subsequently introducing the pyrrolidine ring. researchgate.net

Future synthetic efforts for analogues of This compound could focus on developing more convergent and stereoselective methods. The chiral center at the 2-position of the pyrrolidine ring suggests that enantioselective synthesis will be crucial for evaluating the biological activity of individual stereoisomers. Advanced methodologies like asymmetric organocatalysis and transition-metal-catalyzed asymmetric synthesis could provide elegant solutions for accessing enantiopure analogues. Furthermore, the development of one-pot or multicomponent reactions could offer a more efficient and environmentally friendly approach to generate a library of diverse analogues for structure-activity relationship (SAR) studies. nih.gov

Future Directions in Comprehensive Structural Characterization and Computational Modeling

The structural elucidation of novel compounds is fundamental to understanding their properties. Techniques such as nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁵N), infrared (IR) spectroscopy, and mass spectrometry (MS) are essential for confirming the chemical structure of This compound and its analogues. mdpi.com For a definitive three-dimensional structure, single-crystal X-ray diffraction is the gold standard, providing detailed information about bond lengths, bond angles, and intermolecular interactions. mdpi.com

Computational modeling is poised to play an increasingly important role in the study of this compound and its derivatives. Molecular docking studies can predict the binding modes of these molecules with various biological targets, such as enzymes and receptors, providing insights into their potential therapeutic applications. nih.govnih.gov For instance, computational studies on fluorine-based quinolines have revealed them as potent inhibitors for proteins involved in SARS-CoV-2 assembly. nih.gov

Future research should aim to combine experimental structural data with advanced computational methods. Molecular dynamics (MD) simulations can provide a deeper understanding of the conformational dynamics of This compound and its interactions with biological macromolecules. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate the structural features of a series of analogues with their biological activity, guiding the design of more potent and selective compounds. researchgate.net

Expanding Non-Clinical Application Domains and Interdisciplinary Research Opportunities

While the primary focus of research on quinoline-pyrrolidine hybrids has been in medicinal chemistry, there are numerous opportunities to explore their non-clinical applications. The unique photophysical properties of the quinoline scaffold suggest potential use in materials science, for example, as fluorescent probes or in the development of organic light-emitting diodes (OLEDs).

Interdisciplinary research will be key to unlocking the full potential of This compound and its analogues. Collaborations between synthetic chemists, computational chemists, biologists, and materials scientists can lead to innovative applications. For example, the development of fluorescently tagged analogues could enable the study of their cellular uptake and distribution, providing valuable information for drug development. Furthermore, the investigation of their coordination chemistry with various metal ions could lead to the discovery of new catalysts or imaging agents.

The exploration of this compound and its derivatives in areas such as agrochemicals, corrosion inhibition, and as ligands in catalysis presents exciting avenues for future research. The versatility of the quinoline and pyrrolidine scaffolds, combined in a single molecule, offers a rich platform for scientific discovery across multiple disciplines.

Q & A

Q. Key Optimization Factors :

  • Temperature : Higher temperatures (80–120°C) accelerate cyclization but may increase side products.
  • Catalysts : Pd(PPh₃)₄ or CuI for cross-coupling reactions .
  • Solvent Polarity : Polar aprotic solvents (DMF, MeCN) enhance nucleophilicity in substitution reactions .

How is the molecular structure of this compound confirmed experimentally?

Basic Question
Structural confirmation relies on spectroscopic and crystallographic methods:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 8.5–9.0 ppm (quinoline aromatic protons) and δ 2.5–3.5 ppm (pyrrolidine methylene groups) .
    • ¹³C NMR : Signals near 150 ppm (quinoline C=N) and 45–60 ppm (pyrrolidine carbons) .
  • X-ray Crystallography : Resolves bond angles and spatial arrangement (e.g., planarity of the quinoline ring and substituent orientation) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ peak matching theoretical values) .

What strategies resolve contradictions in spectroscopic data during structural elucidation?

Advanced Question
Data discrepancies (e.g., unexpected NMR shifts or HRMS adducts) require systematic validation:

Multi-Technique Cross-Validation : Compare NMR, IR, and HRMS results. For example, unexpected ¹H NMR splitting may indicate rotamers, resolved via variable-temperature NMR .

Isotopic Labeling : Use deuterated solvents or ¹³C-labeled precursors to track signal origins .

Computational Modeling : DFT calculations predict NMR chemical shifts or optimize molecular geometry to match crystallographic data .

Impurity Analysis : LC-MS or TLC to detect side products (e.g., oxidation byproducts from RuO₂ reactions) .

How can reaction yields for this compound derivatives be improved?

Advanced Question
Yield optimization involves:

  • Catalyst Screening : Testing Pd vs. Cu catalysts for coupling efficiency (e.g., PdCl₂(PPh₃)₂ yields >60% in cross-couplings vs. <40% for CuI) .
  • Solvent Engineering : Binary solvent systems (e.g., CCl₄/MeCN) enhance solubility of intermediates .
  • Additives : Bases like N-methylmorpholine (NMM) neutralize HCl byproducts in amide couplings .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 16 hrs to 2 hrs) while maintaining yields .

Example : A RuO₂-mediated oxidation improved yield from 29% to 36% by adjusting NaIO₄ stoichiometry .

What methodologies assess the biological activity of this compound derivatives?

Advanced Question
Pharmacological evaluation typically includes:

Enzyme Inhibition Assays :

  • Target Selection : Kinases or proteases implicated in diseases (e.g., Alzheimer’s acetylcholinesterase) .
  • IC₅₀ Determination : Dose-response curves using fluorogenic substrates .

Cellular Models :

  • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ <10 µM indicates potency) .
  • Antimicrobial Screening : Agar dilution methods against Gram-positive/negative bacteria .

SAR Studies : Modifying the pyrrolidine moiety to enhance bioavailability or target affinity .

Q. Method Example :

  • Column : Zorbax SB-C18 (2.1 × 50 mm, 1.8 µm).
  • Mobile Phase : 0.1% formic acid in H₂O/MeCN (gradient: 5–95% MeCN over 10 min) .

Notes

  • Evidence Sources : Excluded BenchChem () and prioritized peer-reviewed studies (e.g., ).
  • Methodological Focus : Answers emphasize experimental design, validation, and troubleshooting rather than definitions.
  • Data Integration : Tables and reaction schemes synthesize findings from multiple studies for clarity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.